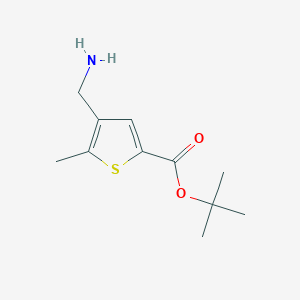
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a chemical compound that has been of great interest to researchers in recent years. This compound has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Wirkmechanismus
The mechanism of action of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with certain receptors in the brain, particularly the dopamine D2 receptor. This interaction leads to changes in neurotransmitter release and neuronal activity, which can have effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone have been studied in various animal models. This compound has been found to have effects on dopamine release, neuronal activity, and behavior. It has also been found to have potential applications in the treatment of various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone in lab experiments is its specificity for certain receptors in the brain. This makes it a useful tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone. One direction is to further investigate its potential applications in the treatment of various neurological and psychiatric disorders. Another direction is to study its effects on other neurotransmitter systems in the brain. Additionally, future research could investigate the potential toxicity of this compound and ways to mitigate this toxicity in lab experiments.
Synthesemethoden
The synthesis of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone involves the reaction of 3-methoxy-4-bromopyrrolidine with thiophene-3-carboxylic acid, followed by the addition of piperidine and the use of palladium catalysts. This method has been found to be effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been found to interact with certain receptors in the brain, leading to changes in neurotransmitter release and neuronal activity. This makes it a useful tool for studying the mechanisms underlying various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-19-14-4-8-17(10-14)13-2-6-16(7-3-13)15(18)12-5-9-20-11-12/h5,9,11,13-14H,2-4,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIRLTBEQCBFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-3-carbonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one](/img/structure/B2575366.png)
![3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2575367.png)
![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2575368.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B2575369.png)
![2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol](/img/structure/B2575372.png)
![N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2575375.png)
![5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)isoxazole-3-carboxylic acid](/img/structure/B2575380.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2575382.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-carboxamide](/img/structure/B2575383.png)

![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2575385.png)
![2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile](/img/structure/B2575386.png)